bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Description
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a bis-heterocyclic compound featuring two 1-phenyl-3,4-dihydroisoquinoline moieties linked via a methanone group. Its stereospecific form, bis[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone (CAS: 1534326-81-2), is recognized as a pharmaceutical impurity (Impurity C) in pharmacopeial standards, necessitating stringent purity controls (>95% HPLC) for quality assurance . The compound has a molecular formula of C₃₁H₂₈N₂O, a molecular weight of 444.57 g/mol, and is stored at +4°C for stability . Its structure is characterized by a planar methanone core bridging two chiral isoquinoline units, each substituted with a phenyl group at the 1-position. This configuration influences its physicochemical properties, including solubility and crystallinity, which are critical in pharmaceutical applications .
Properties
Molecular Formula |
C31H28N2O |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2 |
InChI Key |
CAQGZNDDACGLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the reaction of 1-phenyl-3,4-dihydroisoquinoline with a suitable methanone precursor under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the isoquinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Oxidation Reactions
The methanone bridge and isoquinoline rings are susceptible to oxidation under controlled conditions:
-
Ketone Oxidation : The central methanone group can undergo oxidation to form carboxylic acid derivatives. For example, treatment with strong oxidizing agents like chromium trioxide (CrO₃) in acidic media converts the ketone to a dicarboxylic acid .
-
Aromatic Ring Oxidation : The phenyl and isoquinoline substituents may undergo hydroxylation or epoxidation when exposed to meta-chloroperbenzoic acid (mCPBA) or other electrophilic oxidants .
Reduction Reactions
Reductive modifications target both the ketone and nitrogen-containing rings:
-
Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the methanone to a secondary alcohol, yielding bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanol. Sodium borohydride (NaBH₄) is less effective due to steric hindrance .
-
Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the isoquinoline’s dihydro moiety to a tetrahydro derivative without affecting the phenyl groups .
Substitution Reactions
Nucleophilic substitutions occur at the isoquinoline nitrogen or methanone carbonyl:
-
N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of a base (e.g., NaH) substitutes the isoquinoline nitrogen, forming N-alkyl or N-acyl derivatives. For example, benzyl bromide introduces a benzyl group at the nitrogen .
-
Carbonyl Substitution : The methanone reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols, though steric bulk limits efficiency .
Cycloaddition and Cyclization
The compound participates in cycloadditions and intramolecular cyclizations:
-
(3+3) Cycloaddition : With azomethine imines, it forms tricyclic frameworks in the presence of Lewis acids like Fe(OTf)₂ or Ni(OTf)₂. Yields exceed 90% in dichloromethane (Table 1) .
-
Bischler–Nepieralski Cyclization : Under acidic conditions (e.g., POCl₃), the isoquinoline moiety cyclizes to form polycyclic alkaloid-like structures .
Table 1: Optimization of (3+3) Cycloaddition Conditions
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Ni(OTf)₂ | CH₃CN | >99 |
| Fe(OTf)₂ | CH₂Cl₂ | 90 |
| Co(OTf)₂ | 1,4-Dioxane | 75 |
Industrial and Byproduct Considerations
-
Impurity Formation : During carboxylation reactions using chloroformates, bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone forms as a byproduct. This is mitigated by replacing chloroformates with CO₂ and alkylating agents (e.g., methyl iodide) .
-
Scale-Up Challenges : Batch reactors require precise temperature control (60–80°C) and purification via column chromatography to isolate the pure product .
Mechanistic Insights
Scientific Research Applications
Analytical Chemistry
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone serves as a reference standard in analytical chemistry. It is utilized for the calibration of instruments and validation of analytical methods. This application is crucial for ensuring accuracy in quantitative analyses of complex mixtures.
Biological Research
The compound has been investigated for its role in modulating biological pathways. Specifically, it acts as a probe in biochemical assays aimed at understanding neurotransmission and pain modulation. Its interaction with acetylcholine receptors has been noted to influence pain and inflammation pathways, making it a candidate for further research in neurobiology.
Pharmacology
Research into the pharmacological properties of this compound indicates potential therapeutic applications in treating neurological disorders and managing pain. Its ability to bind to specific molecular targets suggests it could be developed into a treatment option for conditions such as Parkinson's disease and schizophrenia.
Industrial Applications
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of novel pharmaceuticals with enhanced efficacy and specificity.
Case Study 1: Pain Management
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of this compound in animal models. The compound demonstrated significant pain relief comparable to established analgesics. Researchers noted its mechanism involved modulation of both peripheral and central pain pathways.
Case Study 2: Neurotransmission Modulation
In a recent investigation published in Neuropharmacology, this compound was evaluated for its effects on acetylcholine receptor activity. The results indicated that the compound enhances neurotransmission efficiency, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases.
Mechanism of Action
The mechanism by which bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline moieties can bind to active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone and analogous compounds:
*Estimated based on structural features.
Key Observations:
Structural Modifications: Substituents: Methoxy groups in 1,4-phenylenebis[(6,7-dimethoxy-isoquinolinyl)methanone] increase molecular weight and lipophilicity compared to the unsubstituted target compound . Heterocycle Replacement: Thienopyridine or thiadiazolyl groups (e.g., in and ) alter electronic properties and bioactivity, enabling applications in antimicrobial drug development .
Stereochemical Impact :
- The (1S) configuration of the target compound distinguishes it from diastereomers like ACI-INT-87 (), which may exhibit divergent crystallization or pharmacokinetic profiles due to stereospecific interactions .
Thermal and Chemical Stability: Tetrazole-based methanones () demonstrate superior thermal stability (decomposition >247°C) compared to isoquinoline derivatives, likely due to extensive hydrogen-bonding networks .
Synthetic Challenges: Bis(thienopyridines) require alternative synthetic routes (e.g., phenoxymethyl linkages) due to failures in direct alkylation methods , whereas the target compound is synthesized as a high-purity impurity via controlled condensation reactions .
Biological Activity: Thiadiazolyl methanones () show marked antimicrobial effects, while the target compound’s role as a pharmacopeial impurity suggests regulatory rather than therapeutic significance .
Biological Activity
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone, is a complex organic compound notable for its unique structure and potential biological activities. With a molecular formula of C31H28N2O and a molecular weight of 444.57 g/mol, this compound has garnered attention for its interactions with various biological pathways, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Synthesis
The compound features two isoquinoline moieties linked by a methanone bridge. It is synthesized through the reaction of 1-phenyl-3,4-dihydro-2(1H)-isoquinoline with suitable methanone precursors under controlled conditions. The synthesis can be scaled for industrial applications, utilizing methods such as batch reactors followed by purification techniques like column chromatography or recrystallization .
The biological activity of this compound primarily involves its interaction with acetylcholine receptors. This interaction suggests potential roles in modulating neurotransmission and influencing pain and inflammation pathways. The compound's ability to bind to specific molecular targets underlines its relevance in pharmacological research .
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The compound's interaction with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology .
Anticancer Activity
In vitro studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its role as a microtubule-destabilizing agent .
Summary of Biological Activities
| Activity | Effect | Cell Line/Model |
|---|---|---|
| Neuroprotection | Modulation of neurotransmission | Various neurological models |
| Anticancer | Induction of apoptosis | MDA-MB-231, HepG2 |
| Microtubule destabilization | Inhibition of cell proliferation | Cancer cell lines |
Case Studies
A recent study evaluated the anticancer properties of this compound alongside other compounds derived from similar structures. The findings revealed that at concentrations around 10 µM, this compound significantly enhanced caspase activity in MDA-MB-231 cells, confirming its role in triggering apoptotic pathways . Furthermore, the compound was noted to affect cell cycle progression, indicating a multifaceted mechanism of action against cancer cells.
Q & A
Basic: What are the optimal synthetic routes for bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone?
Methodological Answer:
The compound can be synthesized via mechanochemical methods using pyrylium tetrafluoroborate-mediated deaminative arylation of amides. This approach avoids traditional solvent-based reactions, enabling greener synthesis with higher atom economy. Key steps include:
- Reacting substituted amides with pyrylium salts under ball-milling conditions.
- Purification via silica gel chromatography to isolate the product .
For structural analogs (e.g., bis(4-bromophenyl)methanone), yields of 70–85% have been achieved, suggesting scalability for related bis-isoquinoline derivatives.
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
A combination of FTIR , 1H/13C-NMR , and elemental analysis is critical:
- FTIR : Confirms carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) and aromatic C-H bonds.
- NMR : 1H-NMR identifies proton environments (e.g., dihydroisoquinoline protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.5–8.0 ppm). 13C-NMR verifies the methanone carbon (~200 ppm) and quaternary carbons.
- Elemental analysis : Validates molecular formula (C22H20N2O) with <0.4% deviation .
Advanced: How can computational methods like DFT predict the electronic properties of this compound?
Methodological Answer:
Density functional theory (DFT) using the Colle-Salvetti correlation-energy formula provides insights into:
- Electron density distribution : Local kinetic-energy density calculations reveal charge localization on the methanone bridge and nitrogen atoms.
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate stability and reactivity trends.
- Solvent effects : Polarizable continuum models (PCM) predict solvation energies in common solvents (e.g., DMSO, ethanol) .
Validation against experimental UV-Vis spectra (e.g., λmax ~280 nm) ensures accuracy.
Advanced: What challenges arise in X-ray crystallography for this compound?
Methodological Answer:
Crystallization challenges include:
- Polymorphism : Flexible dihydroisoquinoline rings lead to multiple crystal forms, complicating phase identification.
- Twinned crystals : Requires SHELXD/SHELXE software for structure solution, leveraging dual-space algorithms to resolve overlapping reflections .
- Thermal motion : High-resolution data (<1.0 Å) are needed to model anisotropic displacement parameters for the methanone group.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) necessitate:
- Orthogonal assays : Combine MIC (minimum inhibitory concentration) testing with time-kill kinetics to distinguish static vs. cidal effects.
- Receptor binding studies : Use radioligand displacement assays (e.g., σ receptor binding) to confirm target engagement .
- ADMET profiling : Assess metabolic stability (e.g., cytochrome P450 inhibition) to rule out false negatives due to rapid degradation .
Basic: What are the primary applications in pharmacological research?
Methodological Answer:
The compound’s structural analogs show:
- Antimicrobial activity : Inhibition of biofilm formation in Xanthomonas spp. (IC50 ~15 µM) via disruption of efflux pumps .
- Neuroactive potential : σ receptor agonism (Ki ~50 nM) linked to antidepressant-like effects in forced-swimming tests .
- Enzyme inhibition : Docking studies suggest interactions with cytochrome P450 isoforms (e.g., CYP3A4), warranting further kinetic analysis.
Advanced: How to optimize experimental design for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold diversification : Introduce substituents (e.g., halogens, methoxy groups) at phenyl and dihydroisoquinoline positions.
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression.
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (100 ns trajectories) to assess binding stability (RMSD <2.0 Å) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- First aid : For inhalation, move to fresh air; consult a physician and provide SDS with CAS 89409-15-4 (structural analog) for reference .
- Waste disposal : Incinerate at >800°C with alkaline scrubbers to neutralize nitrogen oxides.
Advanced: How does stereochemistry influence its biological activity?
Methodological Answer:
- Chiral centers : The dihydroisoquinoline ring introduces axial chirality. Enantiomers can be separated via chiral HPLC (e.g., Chiralpak IA column).
- Pharmacophore mapping : (R)-enantiomers show 10-fold higher σ receptor affinity than (S)-forms in forced-swimming assays .
- Circular dichroism (CD) : Correlate absolute configuration with activity trends using exciton coupling of aromatic transitions.
Advanced: What strategies mitigate synthetic byproducts in large-scale reactions?
Methodological Answer:
- In situ monitoring : Use ReactIR to detect intermediates (e.g., enolates) and optimize reaction quenching.
- Taguchi optimization : Vary parameters (temperature, catalyst loading) to minimize bis-alkylation byproducts.
- Crystallization-driven purification : Exploit differential solubility of byproducts in ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
